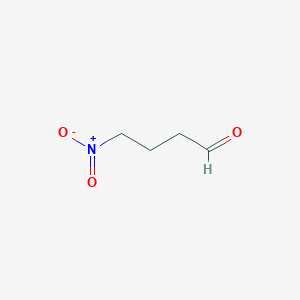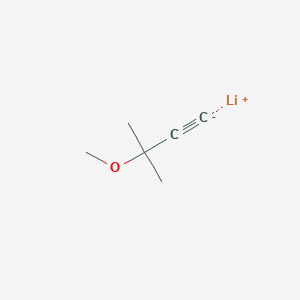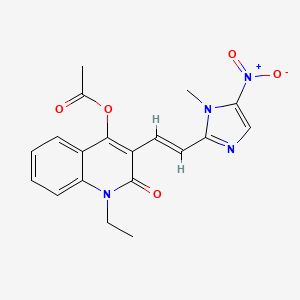![molecular formula C11H13NO2S B14455217 Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate CAS No. 74675-57-3](/img/structure/B14455217.png)
Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate is an organic compound that features a sulfanyl group attached to an aminophenyl ring, which is further connected to an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate typically involves the reaction of 2-aminothiophenol with ethyl acrylate under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the thiol group of 2-aminothiophenol attacks the β-carbon of ethyl acrylate, followed by the elimination of ethanol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Commonly used solvents include ethanol and methanol, while bases like sodium hydroxide or potassium carbonate can be employed to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the ester group can undergo hydrolysis, releasing the active aminophenyl moiety, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-[(2-hydroxyphenyl)sulfanyl]prop-2-enoate: Similar structure but with a hydroxyl group instead of an amino group.
Ethyl 3-[(2-methylphenyl)sulfanyl]prop-2-enoate: Similar structure but with a methyl group instead of an amino group.
Uniqueness
Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate is unique due to the presence of the amino group, which imparts distinct reactivity and potential biological activity compared to its analogs. The amino group can participate in hydrogen bonding and other interactions, making this compound particularly interesting for medicinal chemistry applications.
Propriétés
Numéro CAS |
74675-57-3 |
|---|---|
Formule moléculaire |
C11H13NO2S |
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
ethyl 3-(2-aminophenyl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C11H13NO2S/c1-2-14-11(13)7-8-15-10-6-4-3-5-9(10)12/h3-8H,2,12H2,1H3 |
Clé InChI |
GMHHALBZGIVFFW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CSC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


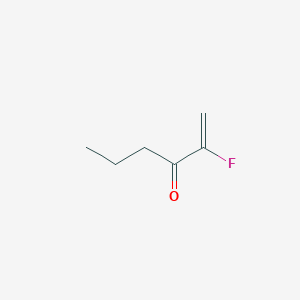
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)
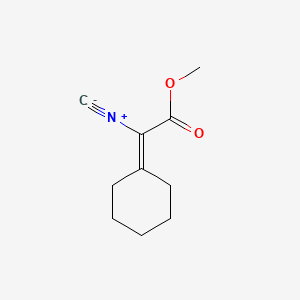
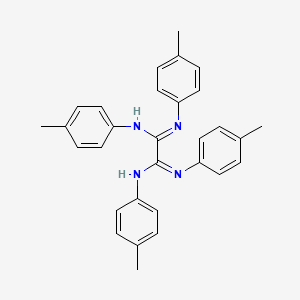

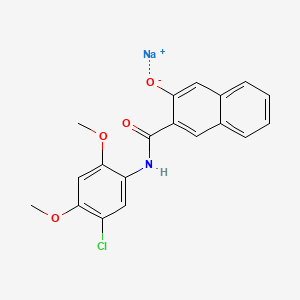
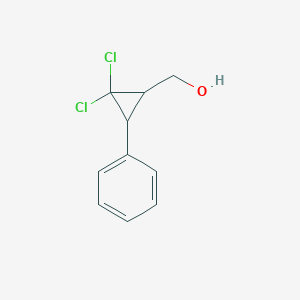
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)

